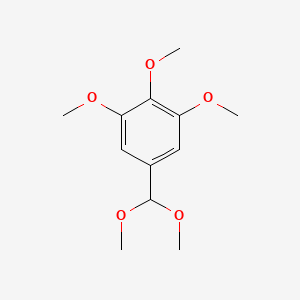

3,4,5-Trimethoxybenzaldehyde dimethyl acetal

Description

3,4,5-Trimethoxybenzaldehyde dimethyl acetal (CAS 59276-37-8) is a protected aldehyde derivative of 3,4,5-trimethoxybenzaldehyde (TMB), a key intermediate in pharmaceutical synthesis. The compound features a benzene ring substituted with three methoxy groups at the 3-, 4-, and 5-positions, with the aldehyde group converted to a dimethyl acetal (C12H18O5) . This acetalization stabilizes the aldehyde against undesired reactions, making it a versatile precursor in organic synthesis.

Propriétés

IUPAC Name |

5-(dimethoxymethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-13-9-6-8(12(16-4)17-5)7-10(14-2)11(9)15-3/h6-7,12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMUQHWXSFOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400642 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59276-37-8 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Acetalization of 3,4,5-Trimethoxybenzaldehyde with Trimethyl Orthoformate

- The most common and straightforward method to prepare 3,4,5-trimethoxybenzaldehyde dimethyl acetal is the reaction of 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate in the presence of an acid catalyst.

- This reaction protects the aldehyde group by forming a dimethyl acetal, which is more stable under various reaction conditions.

- Acid catalysts such as p-toluenesulfonic acid or other Lewis acids are typically employed.

- The reaction is usually carried out under reflux conditions in methanol or anhydrous solvents.

- Temperature and pH control are critical to optimize yield and minimize side reactions.

- The acetalization proceeds efficiently, yielding the dimethyl acetal with high purity.

- The process is favored for its simplicity and the stability of the acetal product, which facilitates downstream synthetic transformations without aldehyde degradation.

Preparation of 3,4,5-Trimethoxybenzaldehyde as a Precursor

Since this compound is synthesized from the corresponding aldehyde, methods to prepare the aldehyde itself are foundational.

Lewis Acid Catalyzed Substitution Method:

- Starting from 1,2,3-trimethoxybenzene, a Lewis acid catalyzed reaction with oxoethanoic acid and hydrochloric acid produces 1,2,3-trimethoxybenzyl chloride.

- Subsequent oxidation with urotropine (hexamethylenetetramine) and organic acids yields 3,4,5-trimethoxybenzaldehyde crystals.

Reaction Parameters and Yields:

| Parameter | Range/Value | Notes |

|---|---|---|

| Lewis acid catalyst | Trifluoromethanesulfonic acid sodium (0.1–1.0 mol ratio) | Catalyst choice affects reaction efficiency |

| Oxoethanoic acid | 1.0–3.0 mol ratio | Reactant for substitution |

| Hydrochloric acid | 1.0–3.0 mol ratio, 20–37% concentration | Acidic environment for substitution |

| Temperature | 40–100 °C | Optimal reaction temperature |

| Reaction time | 3–10 hours | Longer times improve yield |

| Yield | 60–68% | Purity ranges from 58.7% to 85.0% (GC analysis) |

Acetal Formation from 3,4,5-Trimethoxybenzaldehyde

- The aldehyde is reacted with methanol or trimethyl orthoformate under acidic conditions.

- The reaction is usually conducted under reflux with acid catalysis, ensuring complete conversion to the dimethyl acetal.

- The aldehyde carbonyl reacts with methanol or the orthoformate, forming a hemiacetal intermediate.

- Acid catalysis promotes the elimination of water and formation of the stable acetal protecting group.

- The acetal protects the aldehyde from oxidation and other side reactions.

- The dimethyl acetal is stable and can be isolated and stored for use in subsequent synthetic steps.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The methoxy groups on the benzene ring can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

3,4,5-Trimethoxybenzaldehyde dimethyl acetal serves as an essential intermediate in the synthesis of complex organic molecules. For instance, it is utilized to produce 3,5-dimethoxy-4-ethylbenzaldehyde , which is a precursor for synthesizing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes . These stilbenes have potential applications in pharmaceuticals and materials science.

2. Reaction Mechanisms:

The compound can undergo various reactions such as oxidation to yield carboxylic acids or ketones and reduction to form alcohols. It also participates in substitution reactions leading to the formation of various substituted benzaldehyde derivatives.

Medical Applications

1. Pharmaceutical Synthesis:

this compound is crucial in synthesizing various pharmaceutical compounds. Its stability as an acetal allows for selective reactions necessary for producing complex drugs that require aromatic aldehyde intermediates .

2. Case Study: Boronic Acid Analogues:

A notable study involved synthesizing boronic acid-containing phenstatin analogues using this compound as an intermediate. The synthesized compounds exhibited significant inhibition of cell growth in cancer cell lines, demonstrating the potential for developing new anticancer therapies .

Industrial Applications

1. Production of Fine Chemicals:

This compound is utilized in the production of fine chemicals and specialty materials, contributing to the development of high-value products in various industries.

2. Green Synthesis Methods:

Recent advancements have led to greener synthesis methods for 3,4,5-trimethoxybenzaldehyde using this acetal as an intermediate. These methods focus on reducing waste and improving reaction efficiency while maintaining high product yields .

Mécanisme D'action

The mechanism of action of 3,4,5-trimethoxybenzaldehyde dimethyl acetal involves its reactivity as an acetal and an aromatic compound. The acetal group can be hydrolyzed under acidic conditions to release the corresponding aldehyde, which can then participate in various chemical reactions. The methoxy groups on the benzene ring influence the compound’s reactivity by donating electron density, making the aromatic ring more reactive towards electrophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Key Findings :

- Bioactivity : 2,4,6-Trimethoxybenzaldehyde exhibits superior anti-Candida activity due to its symmetric substitution pattern, which enhances membrane penetration .

- Synthetic Flexibility : The 3,4,5-isomer’s regioselectivity in reductive alkylation (e.g., Na/THF with ethyl iodide) allows precise substitution at the 4-position, a feature absent in other isomers .

Comparison with Other Acetal Derivatives

Benzaldehyde Dimethyl Acetal

- Reactivity : Benzaldehyde dimethyl acetal shows lower regioselectivity in cyanation reactions (e.g., 58% yield with CP 1 catalyst) compared to this compound, which benefits from electron-donating methoxy groups enhancing substrate-catalyst interactions .

- Thermal Stability : The trimethoxy-substituted acetal decomposes at higher temperatures (TGA ~250°C) due to increased aromatic stability, whereas benzaldehyde dimethyl acetal degrades below 200°C .

3,5-Diiodo-4-hydroxybenzaldehyde Dimethyl Acetal

- Synthesis : Requires iodination of salicylaldehyde followed by acetalization, a more complex route than the direct metalation-alkylation used for this compound .

- Applications : Primarily used in thyroid hormone analogs, lacking the broad pharmaceutical relevance of the trimethoxy derivative .

Physicochemical Properties (Table 2)

Notable Trends:

Activité Biologique

3,4,5-Trimethoxybenzaldehyde dimethyl acetal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 196.2 g/mol. The compound features a benzaldehyde moiety with three methoxy groups and a dimethyl acetal structure.

Synthesis Methods:

- The synthesis typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methanol under acidic conditions to form the dimethyl acetal.

- Careful control of temperature and pH is essential during the synthesis to optimize yields and minimize by-products .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. It serves as an intermediate in the synthesis of trimethoprim, an antibiotic used to treat bacterial infections, particularly urinary tract infections .

Antitumor Activity

Recent studies have highlighted the compound's potential antiproliferative effects against various cancer cell lines:

- In Vitro Studies: The compound demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. These values indicate potent activity comparable to established antitumor agents .

- Mechanism of Action: It is suggested that the compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This interaction occurs at the colchicine-binding site on tubulin .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Triple-negative Breast) | 23 - 33 | Disruption of microtubule dynamics |

Safety and Toxicity

While the compound exhibits promising biological activities, it is essential to consider its safety profile:

Q & A

Basic: What are the primary synthetic routes for 3,4,5-trimethoxybenzaldehyde dimethyl acetal, and how do they differ in methodology?

The synthesis typically involves two key steps: (1) preparation of 3,4,5-trimethoxybenzaldehyde and (2) acetal protection of the aldehyde group. For the first step, oxidative bromination of syringic acid derivatives (e.g., 3,4,5-trimethoxybenzyl alcohol) using NaBr/H₂O₂ in acidic media yields the aldehyde intermediate with >85% efficiency . Alternatively, condensation of triethyl phosphonoacetate with substituted benzaldehydes under Wittig-Horner conditions can form cinnamate precursors, which are reduced and oxidized to the aldehyde . For acetal formation, the aldehyde is reacted with methanol and a catalyst (e.g., pyridinium tosylate) under Dean-Stark conditions to remove water, achieving >90% conversion . Differences lie in bromination efficiency vs. Wittig-Horner selectivity, with the former favoring scalability and the latter enabling stereochemical control .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR (400 MHz) should show a singlet for the acetal methoxy groups (δ 3.2–3.4 ppm) and absence of the aldehyde proton (δ ~9.8 ppm). ¹³C NMR confirms the acetal carbon at δ ~100–105 ppm .

- HPLC/GC : Purity (>98%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection .

- Melting Point : The compound typically melts at 45–47°C; deviations suggest impurities .

Advanced: How can researchers optimize reaction conditions to minimize side reactions during acetal formation?

Common side reactions include over-oxidation of the aldehyde or transacetalization . To mitigate:

- Use anhydrous methanol and molecular sieves to scavenge water, preventing hydrolysis .

- Employ mild acid catalysts (e.g., p-toluenesulfonic acid) at low concentrations (0.1–0.5 mol%) to avoid degradation .

- Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) to terminate the reaction at >90% conversion .

Advanced: How do conflicting literature reports on synthesis yields arise, and how should they be resolved?

Discrepancies often stem from substrate purity or catalyst activity . For example, NaBr/H₂O₂ oxidative bromination yields 85–92% in optimized setups , but impurities in syringic acid derivatives can reduce yields to <70%. Resolution strategies:

- Pre-purify starting materials via recrystallization or column chromatography.

- Validate catalyst activity (e.g., titrate H₂O₂ concentration to avoid over-oxidation) .

- Replicate methods from peer-reviewed studies (e.g., Wittig-Horner routes in ).

Advanced: What role does this compound play in multi-step pharmaceutical syntheses?

It serves as a protected aldehyde intermediate in drug candidates. For example:

- In trimethoprim synthesis, the acetal group prevents unwanted aldehyde reactivity during subsequent amination or alkylation steps .

- In anticancer agents , the acetal is deprotected in situ to regenerate the aldehyde for Schiff base formation with amino groups in target molecules .

Advanced: How can researchers troubleshoot low yields in acetal deprotection reactions?

Low yields during deprotection (e.g., HCl/MeOH) may result from incomplete acidolysis or solvent incompatibility . Solutions:

- Increase reaction temperature (reflux vs. RT) to enhance protonation of the acetal oxygen.

- Use polar aprotic solvents (e.g., DMF) to stabilize the oxonium ion intermediate .

- Confirm deprotection via IR spectroscopy (appearance of C=O stretch at ~1700 cm⁻¹) .

Advanced: What are the implications of the compound’s stability profile for experimental design?

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in reflux setups .

- Hydrolysis Risk : Use anhydrous solvents in reactions involving nucleophiles (e.g., Grignard reagents) .

Advanced: How do alternative acetal-protecting groups compare in synthetic utility?

Compared to dimethyl acetals , dioxolane or THP (tetrahydropyranyl) groups offer:

- Enhanced Stability : THP acetals resist acidic conditions better but require harsher deprotection (e.g., PPTS in ethanol) .

- Steric Effects : Bulky groups (e.g., cyclohexylidene) may hinder subsequent reactions, making dimethyl acetals preferable for sterically demanding syntheses .

Advanced: What computational methods support mechanistic studies of acetal formation?

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack on the aldehyde) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., methanol vs. ethanol polarity) .

Advanced: How is the compound utilized in asymmetric synthesis or chiral derivatization?

The acetal group can act as a chiral auxiliary when derived from enantiomerically pure diols (e.g., (R,R)-1,2-diols). Post-reaction cleavage yields enantiomerically enriched aldehydes for chiral drug intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.